8-Methylquinoline-5-boronic acid
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Description
8-Methylquinoline-5-boronic acid is a useful research compound. Its molecular formula is C10H10BNO2 and its molecular weight is 187 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of the compound 8-Methylquinoline-5-boronic Acid is the palladium catalyst in the Suzuki–Miyaura coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic chemistry to form carbon-carbon bonds .
Mode of Action
This compound interacts with its target through a process known as transmetalation . In this process, the this compound, which is a nucleophilic organoboron reagent, is transferred from boron to palladium . This is part of the Suzuki–Miyaura coupling reaction, which also involves an oxidative addition step where palladium is oxidized to form a new palladium-carbon bond .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, facilitated by this compound, is part of a broader biochemical pathway involving the formation of carbon-carbon bonds . This reaction is widely applied in the synthesis of various natural products, pharmaceutical targets, and lead compounds .
Pharmacokinetics
It is known that the compound is relatively stable and readily prepared , suggesting that it may have favorable bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, including natural products and pharmaceuticals .
Action Environment
The action of this compound is influenced by various environmental factors. The Suzuki–Miyaura coupling reaction in which it participates is known for its mild and functional group tolerant reaction conditions . Furthermore, this compound is generally environmentally benign , suggesting that it may have minimal environmental impact.
Properties
IUPAC Name |
(8-methylquinolin-5-yl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BNO2/c1-7-4-5-9(11(13)14)8-3-2-6-12-10(7)8/h2-6,13-14H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFARJKOFXMGAPR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C=CC=NC2=C(C=C1)C)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50405824 |
Source
|
Record name | 8-Methylquinoline-5-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50405824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.00 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1025010-58-5 |
Source
|
Record name | B-(8-Methyl-5-quinolinyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1025010-58-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Methylquinoline-5-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50405824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.